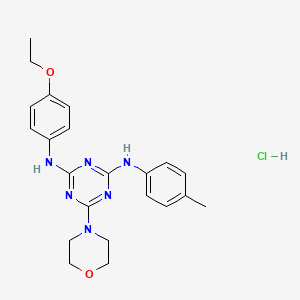![molecular formula C17H15FN2O3S2 B2864410 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride CAS No. 733796-84-4](/img/structure/B2864410.png)
2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride” is a chemical compound with the molecular formula C17H15FN2O3S2 and a molecular weight of 378.44. It belongs to the class of quinazolinones, which are heterocyclic compounds known for their diverse range of biological properties .
Molecular Structure Analysis
The molecular structure of quinazolinones and their derivatives has been studied extensively. For instance, 3D-QSAR models were established by collecting 46 multivariate-substituted 4-oxyquinazoline HDAC6 inhibitors. The relationship of molecular structure and inhibitory activity was studied by comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For example, 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was synthesized in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones have been studied. For example, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Direcciones Futuras
Quinazolinones and their derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in pharmaceutical and medicinal chemistry .
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-12-6-8-13(9-7-12)20-16(21)14-4-2-3-5-15(14)19-17(20)24-10-11-25(18,22)23/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNOTWGQVZAVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

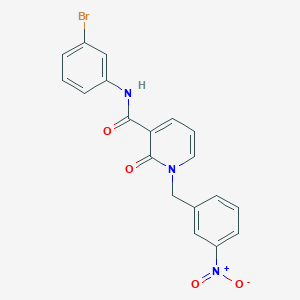
![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)
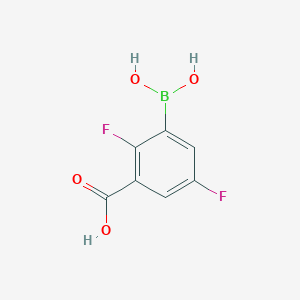
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2864333.png)


![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)
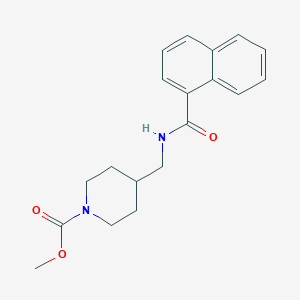
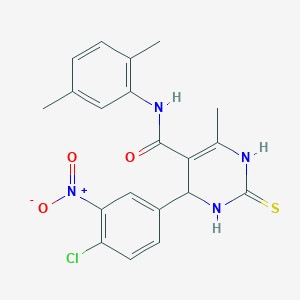
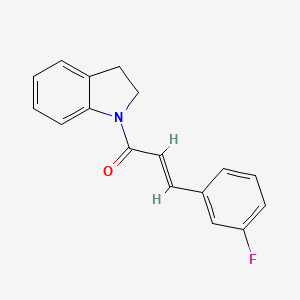

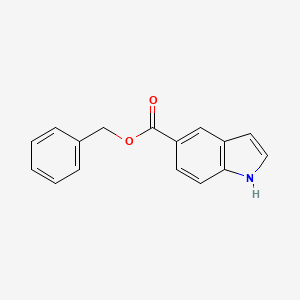
![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)
